
H-Arg-Ser-Cys(1)-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys(2)-Thr-Ala-Phe-Lys-Cys(3)-Lys-His-Ser-Lys-Lys-Tyr-Arg-Leu-Ser-Phe-Cys(2)-Arg-Lys-Thr-Cys(3)-Gly-Thr-Cys(1)-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
CHEMBL3609092 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CHEMBL3609092 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for probing chemical reactions and mechanisms.
Biology: Used in studies to understand biological pathways and interactions.
Medicine: Potential applications in drug discovery and development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CHEMBL3609092 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
CHEMBL3609092 can be compared with other similar compounds based on its structure and bioactivity. Some similar compounds include:
- CHEMBL3609093
- CHEMBL3609094
- CHEMBL3609095
These compounds share similar structural features and bioactivity profiles but may differ in their specific applications and mechanisms of action .
Propriétés
Formule moléculaire |
C174H286N56O48S6 |
|---|---|
Poids moléculaire |
4123 g/mol |
Nom IUPAC |
(2S)-2-[[(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51S,54S,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,78,87,93-hexakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis[(1R)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-99-methyl-66-(2-methylpropyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C174H286N56O48S6/c1-13-88(5)130-164(271)213-116(73-129(241)242)153(260)228-135(95(12)238)168(275)226-131(89(6)14-2)169(276)230-67-37-52-127(230)163(270)207-106(47-25-31-61-179)144(251)215-118(77-232)154(261)204-110(51-36-66-194-174(188)189)146(253)219-126-85-284-282-83-124-160(267)206-108(49-34-64-192-172(184)185)140(247)200-107(48-26-32-62-180)147(254)227-134(94(11)237)167(274)222-121(138(245)195-75-128(240)224-132(92(9)235)166(273)223-122(158(265)198-91(8)170(277)278)81-280-283-84-125(161(268)225-130)221-157(264)117(76-231)214-137(244)101(181)42-33-63-191-171(182)183)80-279-281-82-123(218-145(252)105(46-24-30-60-178)201-149(256)112(69-96-38-17-15-18-39-96)208-136(243)90(7)197-165(272)133(93(10)236)229-162(126)269)159(266)205-104(45-23-29-59-177)142(249)212-115(72-99-74-190-86-196-99)152(259)217-119(78-233)155(262)203-102(43-21-27-57-175)139(246)199-103(44-22-28-58-176)141(248)210-114(71-98-53-55-100(239)56-54-98)150(257)202-109(50-35-65-193-173(186)187)143(250)209-111(68-87(3)4)148(255)216-120(79-234)156(263)211-113(151(258)220-124)70-97-40-19-16-20-41-97/h15-20,38-41,53-56,74,86-95,101-127,130-135,231-239H,13-14,21-37,42-52,57-73,75-85,175-181H2,1-12H3,(H,190,196)(H,195,245)(H,197,272)(H,198,265)(H,199,246)(H,200,247)(H,201,256)(H,202,257)(H,203,262)(H,204,261)(H,205,266)(H,206,267)(H,207,270)(H,208,243)(H,209,250)(H,210,248)(H,211,263)(H,212,249)(H,213,271)(H,214,244)(H,215,251)(H,216,255)(H,217,259)(H,218,252)(H,219,253)(H,220,258)(H,221,264)(H,222,274)(H,223,273)(H,224,240)(H,225,268)(H,226,275)(H,227,254)(H,228,260)(H,229,269)(H,241,242)(H,277,278)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t88-,89-,90-,91-,92+,93+,94+,95+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,130-,131-,132-,133-,134-,135-/m0/s1 |
Clé InChI |
SYGMFDWVXIFOBU-CVHNOKNFSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@@H](C)O)CC(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCCCN)CO)CC7=CN=CN7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCCCN)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



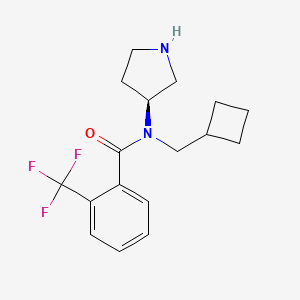
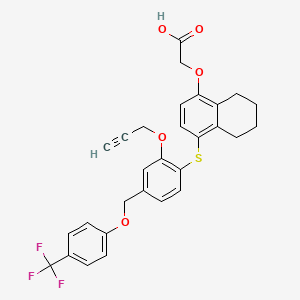
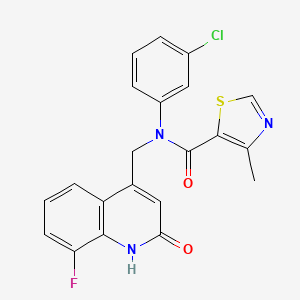
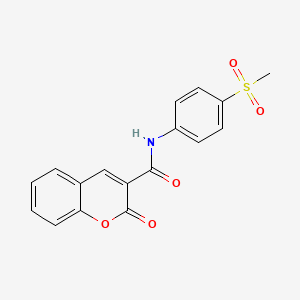

![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)
![H-[Trp-Arg-Nva-Arg-Tyr]2-NH2](/img/structure/B10779786.png)
![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
![4-fluoro-N-[2-fluoro-3-(1-methylpiperidine-4-carbonyl)phenyl]benzamide](/img/structure/B10779809.png)
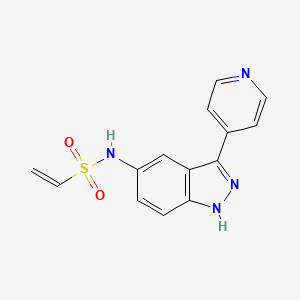
![2-Amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B10779835.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-5-(5-Methylpyridin-3-Yl)-1h-Quinolin-2-One](/img/structure/B10779853.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)